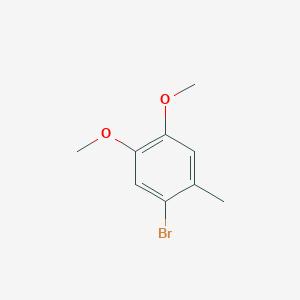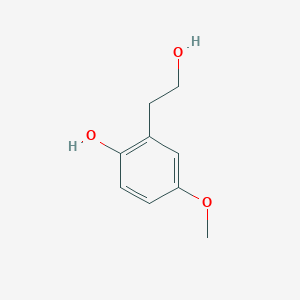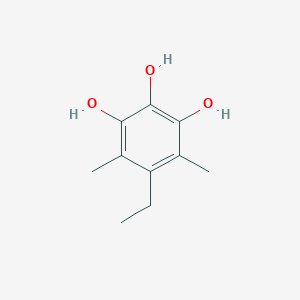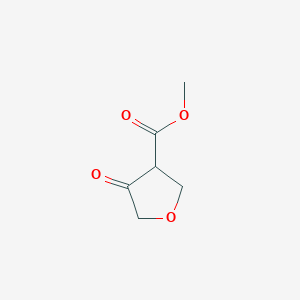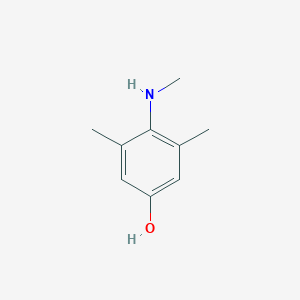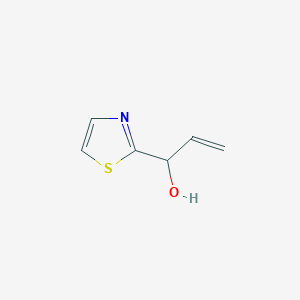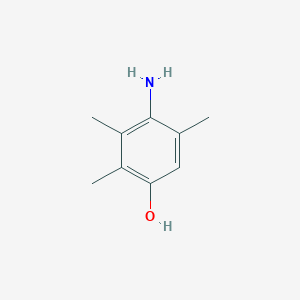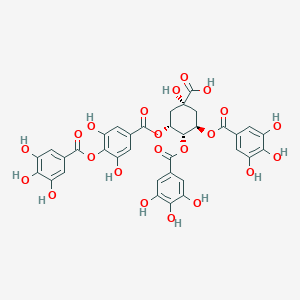
6-Methoxy-2-naphthaleneboronic acid
Vue d'ensemble
Description
Synthesis Analysis
A practical method for synthesizing a precursor of the anti-inflammatory agent naproxen, closely related to 6-Methoxy-2-naphthaleneboronic acid, involves Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of HX to the triple bond, followed by Pd-catalyzed carbonylation of the resulting vinyl halide and alkaline hydrolysis (Hiyama et al., 1990). Additionally, 6-Methoxy-2-naphthaldehyde, an intermediate in the synthesis of related compounds, is prepared through a Grignard reaction of 6-bromo-2-methoxynaphthalene, synthesized from 2-naphthol (Tong Guo-tong, 2007).
Molecular Structure Analysis
The molecular structure of a closely related compound, (+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), was determined by X-Ray diffraction technique, highlighting the precision that can be achieved in analyzing the molecular structures of such compounds (Yang-Bae Kim & Hyunsoo Song, 1984).
Chemical Reactions and Properties
6-Methoxy-2-naphthaleneboronic acid participates in various chemical reactions, forming intermediates and final products with significant biological and industrial applications. For instance, the synthesis and properties of poly(6-hydroxy-2-naphthoic acid) whiskers, prepared under different conditions, showcase the versatility of naphthalene derivatives in materials science (Gert Schwarz & H. Kricheldorf, 1991).
Physical Properties Analysis
Physical properties such as crystalline structure, melting point, and solubility are crucial for understanding the applications and handling of 6-Methoxy-2-naphthaleneboronic acid. Studies on related compounds provide insight into how such properties can be tailored through synthetic processes (B. Sarojini et al., 2005).
Applications De Recherche Scientifique
-
Suzuki-Miyaura Coupling
- Field : Organic Chemistry .
- Application Summary : “6-Methoxy-2-naphthaleneboronic acid” is used as a reactant in Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
- Method of Application : The specific procedures can vary, but generally, the reaction involves the palladium-catalyzed cross-coupling of the boronic acid (in this case, “6-Methoxy-2-naphthaleneboronic acid”) with a halide .
- Results : This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds .
-
Enantioselective a-arylation of Carbonyls via Copper-bisoxazoline Catalysis
- Field : Organic Chemistry .
- Application Summary : “6-Methoxy-2-naphthaleneboronic acid” can be used in the enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis . This process is used to construct and retain enolizable α-carbonyl benzylic stereocenters .
- Method of Application : The process involves the use of a copper catalyst and diaryliodonium salts for the direct asymmetric α-arylation of carbonyls .
- Results : This method provides a new strategy for the enantioselective construction and retention of enolizable α-carbonyl benzylic stereocenters .
-
Enantioselective Synthesis of Aryl Ketones
- Field : Organic Chemistry .
- Application Summary : “6-Methoxy-2-naphthaleneboronic acid” can be used in the enantioselective synthesis of aryl ketones . This process is used to construct chiral aryl ketones, which are important building blocks in organic synthesis .
- Method of Application : The specific procedures can vary, but generally, the reaction involves the use of a chiral catalyst and the boronic acid (in this case, “6-Methoxy-2-naphthaleneboronic acid”) .
- Results : This method provides a new strategy for the enantioselective construction of aryl ketones .
-
Copper-Catalyzed Trifluoromethylation
- Field : Organic Chemistry .
- Application Summary : “6-Methoxy-2-naphthaleneboronic acid” can be used in copper-catalyzed trifluoromethylation . This process is used to introduce a trifluoromethyl group into organic compounds .
- Method of Application : The process involves the use of a copper catalyst and a trifluoromethylating reagent .
- Results : This method provides a new strategy for the introduction of trifluoromethyl groups into organic compounds .
-
Rhodium-Catalyzed Oxidative Coupling with Alkynes
- Field : Organic Chemistry .
- Application Summary : “6-Methoxy-2-naphthaleneboronic acid” can be used in rhodium-catalyzed oxidative coupling with alkynes . This process is used to construct biaryl compounds .
- Method of Application : The process involves the use of a rhodium catalyst and an alkyne .
- Results : This method provides a new strategy for the construction of biaryl compounds .
- Rhodium-Catalyzed Asymmetric 1,4-Addition
- Field : Organic Chemistry .
- Application Summary : “6-Methoxy-2-naphthaleneboronic acid” can be used in rhodium-catalyzed asymmetric 1,4-addition . This process is used to construct chiral compounds .
- Method of Application : The process involves the use of a rhodium catalyst and a suitable nucleophile .
- Results : This method provides a new strategy for the construction of chiral compounds .
Safety And Hazards
6-Methoxy-2-naphthaleneboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(6-methoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAVYWCPSMLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405140 | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-naphthaleneboronic acid | |
CAS RN |
156641-98-4 | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

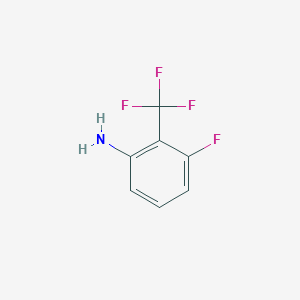
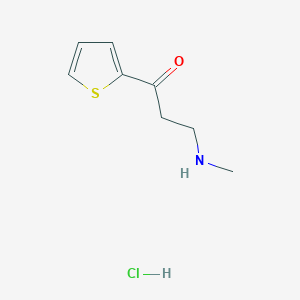
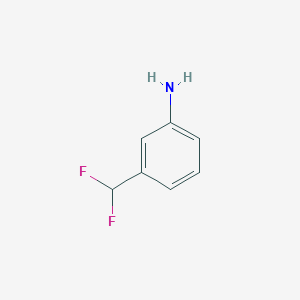
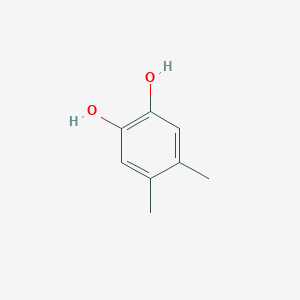
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
